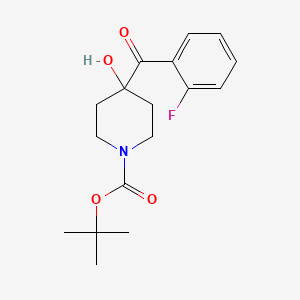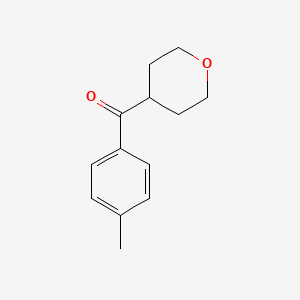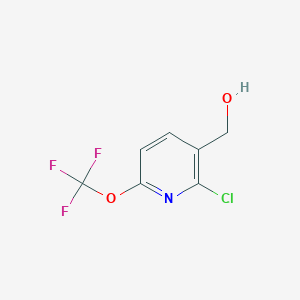
(2-Chloro-6-(trifluoromethoxy)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol typically involves the reaction of 2-chloro-6-trifluoromethoxy-pyridine with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a building block for agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-trifluoromethoxy-pyridine: A precursor in the synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol.
2-Chloro-3-hydroxypyridine: A similar compound with a hydroxyl group at a different position.
6-Trifluoromethoxy-3-pyridinol: Another related compound with a trifluoromethoxy group.
Uniqueness
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H5ClF3NO2 |
|---|---|
Poids moléculaire |
227.57 g/mol |
Nom IUPAC |
[2-chloro-6-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-4(3-13)1-2-5(12-6)14-7(9,10)11/h1-2,13H,3H2 |
Clé InChI |
FAZLONCPGZVHMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CO)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





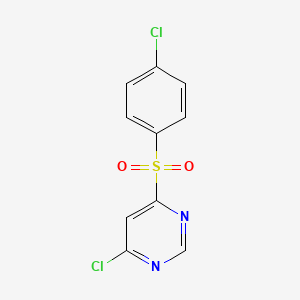
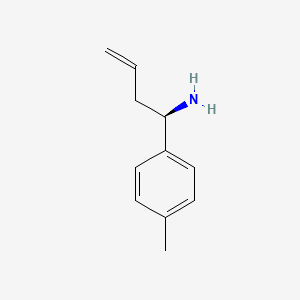
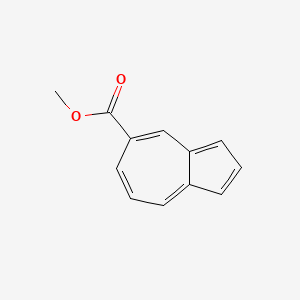

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

